molecular formula C7H3ClF2O4S B2459205 5-(Chlorosulfonyl)-2,3-difluorobenzoic acid CAS No. 847972-30-9

5-(Chlorosulfonyl)-2,3-difluorobenzoic acid

Cat. No. B2459205
M. Wt: 256.6
InChI Key: CXNWVFAMWRNPLN-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2,3-difluorobenzoic acid is a unique chemical compound. It has an empirical formula of C7H4ClFO4S and a molecular weight of 238.62 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds often involves the use of chlorosulfonic acid . For instance, a preparation method of 5-chlorosulfonyl isophthaloyl acid chloride involves using sodium 3,5-dicarboxybenzene sulfonic acid and phosphorus pentachloride in a ratio of 1:3-6 to perform chlorination reaction .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)c1cc(ccc1F)S(Cl)(=O)=O . It’s an intermediate, chemically and conceptually, between sulfuryl chloride (SO2Cl2) and sulfuric acid (H2SO4) .


Chemical Reactions Analysis

The compound is likely to undergo reactions similar to those of chlorosulfonic acid, which is a strong oxidizing acid. Chlorosulfonic acid reacts violently with water, strong mineral acids and bases, alcohols, finely dispersed organic matter .

Scientific Research Applications

1. Biological Applications

5-(Chlorosulfonyl)-2,3-difluorobenzoic acid has been utilized in various biological applications. For instance, a study by Ellman (1959) discusses the synthesis of a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials. This synthesis involves the reaction of disulfides with blood, providing insights into the splitting of disulfide bonds by reduced heme, a process potentially involving compounds like 5-(Chlorosulfonyl)-2,3-difluorobenzoic acid.

2. Synthesis and Transformations in Organic Chemistry

5-(Chlorosulfonyl)-2,3-difluorobenzoic acid is instrumental in the synthesis and transformations of organic compounds. Lebed' et al. (2017) studied the synthesis of 5-(chlorosulfonyl) isoxazoles as promising reagents for constructing bioactive compounds Lebed' et al. (2017). Their work details the oxidative chlorination of benzylthioisoxazoles and the synthesis of isoxazole-5-sulfonyl chlorides, highlighting the compound's role in developing new organic molecules.

3. Chromatographic Analysis

The compound also finds use in chromatographic analysis. For instance, Elrod et al. (1993) demonstrated the determination of related compounds, like 2-Chloro-4,5-difluorobenzoic acid, using liquid chromatography Elrod et al. (1993). This method involved using a reversed-phase isocratic system with ion-pair reagents, showing the compound's importance in analytical chemistry.

4. Pharmaceutical Intermediate Synthesis

Furthermore, 5-(Chlorosulfonyl)-2,3-difluorobenzoic acid is a key intermediate in pharmaceutical synthesis. Research by Yu et al. (2015) on the synthesis of related compounds like 5-Chloro-2, 3, 4-trifluorobenzoic acid demonstrates its utility in preparing quinolone-3-carboxylic acid derivatives, a class of antimicrobial drugs Yu et al. (2015).

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle it with care, using protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chlorosulfonyl-2,3-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O4S/c8-15(13,14)3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNWVFAMWRNPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chlorosulfonyl)-2,3-difluorobenzoic acid

CAS RN

847972-30-9
Record name 5-(chlorosulfonyl)-2,3-difluorobenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2,3-difluoro-benzoic acid (3 g) was added to a solution of chlorosulfonic acid and the reaction mixture was stirred for 2 hours at room temperature. After such time, the reaction mixture was poured onto ice. The resulting solid precipitate was then filtered off and dried in vacuo to yield the title compound as a light grey solid (4.8 g, mp=109-114° C., MS (EI): 256.0 (M+) and was used directly in the next step without any further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Citations

For This Compound
1
Citations
W Vernier, W Chong, D Rewolinski, S Greasley… - Bioorganic & medicinal …, 2010 - Elsevier
A novel series of potent thioether benzenesulfonamide inhibitors of carbonic anhydrases II and IV was discovered using structure-based drug design. Synthesis, structure–activity …
Number of citations: 59 www.sciencedirect.com

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